2,4-Dimethylpiperazin-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H15N3 |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4-dimethylpiperazin-1-amine |
InChI |
InChI=1S/C6H15N3/c1-6-5-8(2)3-4-9(6)7/h6H,3-5,7H2,1-2H3 |
InChI Key |
KOTVRMIOLKEPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1N)C |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformational Chemistry of 2,4 Dimethylpiperazin 1 Amine
Fundamental Reaction Pathways of the Piperazine (B1678402) Amine Moiety
The piperazine core, substituted with both primary and tertiary amine functionalities, can undergo a variety of chemical transformations. The primary amine at the N-1 position is generally the most reactive site for electrophilic attack and condensation reactions due to its higher basicity and lower steric hindrance compared to the endocyclic nitrogens.
The lone pair of electrons on the nitrogen atoms makes them nucleophilic and thus susceptible to reaction with electrophiles. byjus.com In 2,4-Dimethylpiperazin-1-amine, the exocyclic primary amine is the most probable site for electrophilic substitution. The tertiary amine at N-4 is a weaker nucleophile and more sterically hindered.
Common electrophilic substitution reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is typically rapid with the primary amine. Protecting the primary amine via acylation can allow for subsequent reactions at other sites.
Alkylation: Reaction with alkyl halides. This reaction can be difficult to control, potentially leading to over-alkylation of the primary amine to form secondary and tertiary amines, and quaternization of the N-4 tertiary amine.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides, a common functional group in medicinal chemistry.
The reactivity of the amino group (-NH2) makes the molecule highly susceptible to substitution, often more so than benzene (B151609) itself, because the lone pair of electrons on the nitrogen increases the electron density of the system. doubtnut.com To achieve selective substitution, for instance, a mono-substituted derivative, it is often necessary to protect the highly reactive primary amine group by acetylation with acetic anhydride (B1165640) before carrying out the desired reaction. byjus.com
Table 1: Predicted Products from Electrophilic Substitution Reactions
| Electrophile | Reagent Example | Primary Product |
| Acyl Halide | Acetyl Chloride | N-(2,4-Dimethylpiperazin-1-yl)acetamide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(2,4-Dimethylpiperazin-1-yl)-4-methylbenzenesulfonamide |
| Alkyl Halide | Methyl Iodide | 1-(Methylamino)-2,4-dimethylpiperazine |
The nitrogen atoms in this compound enable it to act as a potent nucleophile in various reactions. The primary amine (N-1) is the most prominent nucleophilic center.
Nucleophilic Aromatic Substitution (SNAr): Piperazine derivatives are widely used as nucleophiles in SNAr reactions with electron-deficient aromatic rings, such as pentafluoropyridine. researchgate.netresearchgate.net The reaction typically occurs at the para-position to the ring nitrogen in pyridine (B92270) systems. researchgate.net In a reaction between 3,5-dichloro-4H-1,2,6-thiadiazin-4-one and a related chiral dimethylpiperazine, nucleophilic substitution occurred under mild conditions (20 °C in THF) to yield the desired product in good yield, demonstrating the effective nucleophilicity of the piperazine nitrogen. researchgate.net
Condensation with Carbonyls: The primary amine can react with aldehydes and ketones in an acid-catalyzed nucleophilic addition to form imines (Schiff bases). libretexts.org This reaction proceeds via a carbinolamine intermediate which then eliminates water to form the C=N double bond. libretexts.org
Mannich Reaction: The primary amine can participate in Mannich-type reactions, condensing with formaldehyde (B43269) and an active hydrogen compound to form β-amino carbonyl compounds. A study demonstrated the synthesis of indole (B1671886) derivatives by reacting an imine with formaldehyde and a piperazine. chemmethod.com
Table 2: Example of Nucleophilic Substitution with an Analogous Piperazine
| Reactants | Conditions | Product | Yield | Reference |
| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one + (R)-1,3-dimethylpiperazine | THF, 20 °C | (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70% | researchgate.net |
| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one + (S)-1,3-dimethylpiperazine | THF, 20 °C | (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 68% | researchgate.net |
Note: The reactant used was 1,3-dimethylpiperazine, an isomer of the parent piperazine ring of the title compound. The data illustrates the typical nucleophilic character of such structures.
The amine groups of this compound can be oxidized using various oxidizing agents. The tertiary amine at N-4 is susceptible to oxidation to form a stable N-oxide. thieme-connect.de The primary amine can also be oxidized, though this can lead to a mixture of products including imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions.
Kinetic studies on the oxidation of piperazine and its N-alkylated derivatives by reagents like bromamine-T have shown that the reaction is first-order with respect to both the oxidant and the piperazine. scirp.orgscirp.org Electron-donating groups on the piperazine ring were found to enhance the reaction rate. scirp.orgscirp.org The oxidation of piperazines is a key degradation pathway in industrial applications like CO2 capture, where it can lead to the formation of various byproducts. utexas.eduresearchgate.netutexas.edu Common oxidizing agents like hydrogen peroxide can be used to convert tertiary amines into their corresponding N-oxides. thieme-connect.de
While the amine functionalities themselves are in a reduced state, derivatives formed from this compound can undergo reduction. The most significant example is the reduction of imines formed from the condensation of the primary amine with carbonyl compounds (as described in 3.1.2). The resulting imine can be readily reduced by agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield a stable secondary amine derivative. This two-step imination-reduction sequence is a cornerstone of reductive amination, a powerful method for C-N bond formation.
Stereochemical Aspects of Reactions Involving this compound
The presence of a chiral center at the C-2 position, which bears a methyl group, introduces significant stereochemical considerations. The molecule exists as a pair of enantiomers, (R)-2,4-Dimethylpiperazin-1-amine and (S)-2,4-Dimethylpiperazin-1-amine.
Diastereoselectivity: When reacting a single enantiomer of this compound with an achiral reagent, the pre-existing stereocenter at C-2 can influence the stereochemical outcome of reactions at the N-1 position or adjacent atoms, potentially leading to the formation of diastereomers in unequal amounts.
Ring Conformation: The piperazine ring exists in a chair conformation. For the related cis-2,6-dimethylpiperazine, the methyl groups can exist in a diaxial or diequatorial arrangement, with the diequatorial being more stable. The stereochemistry of substituents can significantly impact the ring's conformational preference and reactivity.
Epimerization: Recent studies have shown that piperazine derivatives can undergo photocatalyzed epimerization, allowing for the conversion of less stable stereoisomers into their more thermodynamically stable counterparts via a reversible hydrogen atom transfer (HAT) mechanism. nih.gov This suggests that under certain radical conditions, the stereocenter at C-2 could potentially be epimerized.
Chiral Integrity: In many reactions, such as the nucleophilic substitution cited previously involving (R)- and (S)-1,3-dimethylpiperazine, the stereochemistry of the chiral piperazine was retained in the product, indicating that the reaction conditions did not cause epimerization. researchgate.net
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not prevalent, the mechanisms of its fundamental reactions are well-understood from studies on analogous amines and piperazines.
Nucleophilic Substitution: The reaction of the amine with an alkyl halide typically follows an Sₙ2 mechanism, involving a backside attack by the nucleophilic nitrogen on the electrophilic carbon of the alkyl halide. chemguide.co.uk In nucleophilic aromatic substitution (SNAr), the mechanism involves the initial attack of the amine nucleophile on the electron-poor aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. researchgate.netwhiterose.ac.uk
Imine Formation: The mechanism for imine formation is a well-established, acid-catalyzed, two-stage process. It begins with the nucleophilic addition of the primary amine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst makes it a good leaving group (H₂O), which is eliminated to form a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen yields the neutral imine product. libretexts.org
Oxidation: The oxidation of piperazines by oxidants like bromamine-T in an acidic medium is proposed to proceed through the formation of an intermediate complex between the protonated piperazine and the oxidant. scirp.orgscirp.org The rate-determining step involves the decomposition of this complex. scirp.orgscirp.org Studies on the ozonation of alicyclic amines suggest a pseudo-first-order reaction, with the rate being heavily influenced by the pH and the pKa of the amine, which determine the degree of protonation and thus the availability of the free amine for reaction. tandfonline.com
Iv. Advanced Applications of 2,4 Dimethylpiperazin 1 Amine in Chemical Science
2,4-Dimethylpiperazin-1-amine as a Ligand in Coordination Chemistry
The presence of multiple nitrogen atoms with available lone pairs of electrons allows this compound to function as an effective ligand, binding to metal ions to form stable coordination complexes. This capability is fundamental to its application in the synthesis of new materials with tailored properties.
Amine-functionalized ligands are highly valued in the construction of Metal-Organic Frameworks (MOFs) due to the ability of the amino group to enhance interactions with guest molecules, such as carbon dioxide. rsc.org The piperazine (B1678402) moiety itself has been incorporated into MOFs to create materials with high methane (B114726) storage capacity. rsc.org The synthesis of such materials typically involves solvothermal methods, where the organic ligand and a metal salt are heated in a solvent, leading to the crystallization of the framework. youtube.com For instance, a piperazine-functionalized MOF, NJU-Bai 19, was synthesized to exhibit significant methane storage capabilities. rsc.org
The this compound ligand can be used to synthesize discrete coordination polymers and complexes. The specific geometry and connectivity of these complexes depend on the metal ion, the counter-anion, and the reaction conditions. nih.gov For example, flexible piperazine-derived dipyridyl ligands have been shown to form 2D and 3D networks with silver(I) ions, with the final structure being influenced by guest molecules. nih.gov The methyl groups on the this compound backbone would add steric bulk, influencing the packing and porosity of the resulting frameworks.
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This compound, with its multiple nitrogen donors, is an excellent candidate for a chelating ligand. Piperazine derivatives can coordinate to metal ions in various modes, including acting as a bidentate chelate or as a bridging ligand between two metal centers. rsc.orgmdpi.com The primary amino group (-NH2) and one of the ring nitrogen atoms can coordinate to a metal ion to form a stable five- or six-membered chelate ring.
The coordination behavior is influenced by the nature of the transition metal ion. For instance, studies on similar amine- and pyridine-containing ligands with Copper(II) have shown a preference for coordination through the softer nitrogen donors of the heterocyclic rings over harder oxygen donors. mdpi.com The interaction of this compound with various transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) is expected to yield stable chelates. asianpubs.orgasianpubs.org The stability and structure of these chelates are crucial for their application in areas like catalysis and materials science.
Below is a table summarizing the observed coordination modes for related piperazine and amine ligands with different transition metals.
| Ligand Type | Metal Ion | Coordination Mode | Resulting Structure |
| Piperazine-derived dipyridyl | Ag(I) | Bidentate (pyridine) & Bridging (piperazine N) | 2D and 3D Networks nih.gov |
| Pyrazine-substituted pyridine (B92270) | Cu(II) | Bidentate (pyridine and pyrazine (B50134) N) | Dimeric Complex rsc.org |
| Pyrazine-substituted pyridine | Ag(I) | Bridging (pyrazine ring) | 1D Coordination Polymer rsc.org |
| 5-substituted 8-hydroxyquinoline | Cu(II), Ni(II), Co(II) | Bidentate Chelate | Metal Chelates asianpubs.org |
The 2,4-dimethylpiperazine-1-amine molecule possesses two stereocenters at the C2 and C4 positions of the piperazine ring, leading to the existence of chiral isomers (e.g., (2R,4R), (2S,4S), and the meso-compound). This inherent chirality is of great importance in coordination chemistry, particularly for applications in asymmetric catalysis. Chiral ligands can induce enantioselectivity in metal-catalyzed reactions by creating a chiral environment around the metal center. researchgate.net
Research on chiral N,N'-dimethyl-1,4-piperazines, which are structurally similar, has demonstrated their effectiveness as ligands in asymmetric synthesis, such as the diethylzinc (B1219324) alkylation of aldehydes. researchgate.net While the yields were significantly improved in the presence of these chiral diamine ligands, the enantioselectivity was modest. researchgate.net The specific stereochemistry of the this compound isomer used would dictate the spatial arrangement of the ligand around a metal ion, influencing the stereochemical outcome of catalytic reactions. The development of new bio-inspired chiral ligands continues to be a significant area of interest for creating highly selective catalysts. researchgate.net
Catalytic Roles of this compound and its Derivatives
The amine functionalities within piperazine structures are pivotal to their role in catalysis. They can act as Brønsted or Lewis bases, or participate in the formation of catalytically active intermediates.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, frequently employs amine structures. Piperazine and its derivatives are used in a variety of organocatalytic transformations. nih.govnih.gov For example, a novel one-pot procedure for the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N′-protected piperazines utilizes organocatalysis to install chiral alkyl groups. nih.gov This methodology highlights the potential for piperazine-based structures to facilitate complex, stereoselective transformations.
Furthermore, piperazine derivatives have been grafted onto supports like Graphene Oxide (GO) to create reusable and efficient heterogeneous organocatalysts. researchgate.net A catalyst prepared by treating GO with aminoethyl-piperazine was effective in synthesizing xanthene and pyran derivatives. The amine groups on the catalyst surface are believed to be involved in the formation of key reaction intermediates, such as enolates. researchgate.net The structure of this compound, with its available amine groups, makes it a suitable candidate for mediating similar acid-base catalyzed reactions.
Tertiary amines are widely used as catalysts in the synthesis of polyurethanes, where they promote the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction). researchgate.netnih.gov Derivatives like N,N'-dimethylpiperazine are known to be effective catalysts in these processes. google.comresearchgate.net The catalytic activity is dependent on the amine's molecular structure, which affects its basicity and steric accessibility. researchgate.net The this compound molecule contains a tertiary amine within the ring and a primary amine substituent, both of which can contribute to catalysis.
The general mechanism for amine catalysis in urethane (B1682113) formation involves the formation of a complex between the amine catalyst and the alcohol (polyol), which then reacts with the isocyanate. nih.gov This interaction facilitates proton transfer and lowers the activation energy of the reaction.
The following table presents a comparison of different amine catalysts used in polyurethane foam preparation, highlighting their relative effectiveness.
| Catalyst | Type | Relative Activity | Key Feature |
| Triethylenediamine | Cyclic Diamine | High | Strong promoter of water-isocyanate reaction google.com |
| N,N'-Dimethylpiperazine | Cyclic Diamine | Moderate | Balanced catalyst for polyether and polyester (B1180765) foams google.com |
| N-Ethylmorpholine | Cyclic Ether Amine | Lower | Often used with other amines to balance reactions google.com |
| 1,4-bis(3-dimethylaminopropyl)piperazine | Substituted Piperazine | High | Effective for both flexible and rigid foams google.com |
In addition to urethane chemistry, amines can also serve as reducing agents and ligands in polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov Multidentate amines can act as both ligands for the copper catalyst and as reducing agents to regenerate the active Cu(I) species, enabling polymerization to proceed even in the presence of air. nih.gov
Role as a Tertiary Amine Catalyst in Organic Synthesis
Tertiary amines are widely recognized as effective organocatalysts in a variety of organic transformations, primarily due to the nucleophilic and basic nature of the lone pair of electrons on the nitrogen atom. They are known to catalyze reactions such as benzoxazine (B1645224) ring-opening polymerizations, where they facilitate the formation of cross-linked structures. nih.gov The catalytic activity is influenced by the steric and electronic environment around the nitrogen atom. nih.gov
The this compound molecule contains a tertiary amine as part of its core piperazine structure. This integrated tertiary amine can function as a catalyst in numerous synthetic reactions. For instance, piperazine itself is known to act as an activator for tertiary and sterically-hindered amines in CO2 capture processes, demonstrating the catalytic potential of the piperazine scaffold. researchgate.net The presence of the two methyl groups on the piperazine ring of this compound would modulate its steric hindrance and basicity, thereby influencing its catalytic efficiency and selectivity in specific reactions. Furthermore, the presence of the N-amino group offers the potential for bifunctional catalysis, where both the endocyclic tertiary amine and the exocyclic primary amine could participate in the reaction mechanism, potentially leading to unique reactivity or enhanced catalytic performance.
The table below illustrates the catalytic effect of different tertiary amines on the polymerization of benzoxazine monomers, highlighting the role of the amine's structure in its catalytic activity.
| Catalyst | Benzoxazine Monomer | Peak Curing Temperature (°C) |
| None | BA-a | 251.3 |
| 2-Methylimidazole (2MI) | BA-a | 215.7 |
| 1,2-Dimethylimidazole (12MI) | BA-a | 224.2 |
| 4-Dimethylaminopyridine (DMAP) | BA-a | 206.1 |
| None | BA-tb | 240.2 |
| 2-Methylimidazole (2MI) | BA-tb | 214.3 |
| 1,2-Dimethylimidazole (12MI) | BA-tb | 224.8 |
| 4-Dimethylaminopyridine (DMAP) | BA-tb | 221.7 |
| Data sourced from a study on the catalytic effects of tertiary amines on benzoxazine polymerization. nih.gov |
Heterogeneous Catalysis Involving Piperazine-Modified Materials
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, active catalytic species are often immobilized on solid supports. Piperazine has been successfully functionalized onto various materials to create highly effective and reusable heterogeneous catalysts. rsc.orgresearchgate.net
One notable example is a piperazine-functionalized ordered mesoporous polymer (PP-MPs), which serves as a highly active and recyclable organocatalyst for organic reactions conducted in aqueous media. rsc.org This material has demonstrated excellent performance in Knoevenagel condensations and cycloaddition reactions. rsc.org The high dispersion of piperazine active sites within the ordered mesoporous structure minimizes steric hindrance and diffusion limitations, while the organic framework enhances surface hydrophobicity, promoting the adsorption of organic reactants. rsc.org Similarly, piperazine-containing polymer brushes have been grafted onto the inner walls of glass microreactors to create efficient catalytic systems for flow chemistry. researchgate.net
The primary amine group of this compound provides a convenient handle for its covalent attachment to solid supports like silica (B1680970), graphene oxide, or polymer resins. This would allow for the creation of novel heterogeneous catalysts where the catalytically active dimethylpiperazine moiety is readily accessible to reactants, while the catalyst itself can be easily recovered and reused, aligning with the principles of green chemistry.
The table below summarizes the performance of a piperazine-functionalized mesoporous polymer catalyst in the Knoevenagel condensation.
| Entry | Aldehyde | Malononitrile | Yield (%) | Recyclability (4 cycles) |
| 1 | Benzaldehyde | Malononitrile | 98 | >95% |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 99 | >96% |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | 99 | >97% |
| 4 | 4-Methylbenzaldehyde | Malononitrile | 96 | >94% |
| 5 | 2-Chlorobenzaldehyde | Malononitrile | 95 | >93% |
| Data from a study on a piperazine-functionalized mesoporous polymer catalyst. rsc.org |
Contribution to Material Science and Polymer Chemistry
Incorporation into Polymer Backbones
Piperazine is a valuable monomer in polymer synthesis, particularly for creating polyamides. researchgate.netresearchgate.net When piperazine reacts with dicarboxylic acids, it forms amide linkages, incorporating its rigid six-membered ring directly into the polymer backbone. researchgate.net This incorporation significantly impacts the material's properties. The rigidity of the piperazine ring can disrupt chain packing and reduce crystallinity, which in turn lowers the melting temperature, glass transition temperature, and hardness of the resulting polyamide. researchgate.netresearchgate.net This property is particularly useful in the formulation of hot-melt adhesives, where controlled thermal properties are essential. researchgate.netresearchgate.net
The following table shows the effect of increasing piperazine concentration on the thermal properties of a polyamide synthesized from dimer acid.
| Piperazine (mol%) | Softening Point (°C) | Fusion Temperature (°C) | Crystallization Temperature (°C) |
| 12.5 | 151 | 163 | 129 |
| 15.0 | 148 | 159 | 125 |
| 20.0 | 143 | 153 | 119 |
| 25.0 | 136 | 145 | 111 |
| 37.5 | 123 | 131 | 96 |
| Data adapted from research on polyamides derived from piperazine for hot-melt adhesives. researchgate.net |
Use as a Building Block for Specialized Materials
The piperazine scaffold is considered a "privileged structure" not only in medicinal chemistry but also in material science. rsc.orgnih.gov Its unique electronic properties and defined chair conformation make it a valuable building block for constructing advanced functional materials. rsc.org For example, piperazine has been identified as a promising component for creating materials with aggregation-induced emission (AIE) properties. rsc.org Its electron-donating nature and specific conformation can suppress non-radiative decay pathways in molecular aggregates, leading to strong fluorescence in the solid state, which is useful for applications like photodynamic therapy. rsc.org
Piperazine derivatives are also key components in the synthesis of metal-organic frameworks (MOFs), where they act as ligands connecting metal centers to form porous, crystalline structures. rsc.orgnih.gov this compound, with its multiple functional groups, serves as a versatile building block. The piperazine ring can be the core of a functional molecule, while the N-amino group provides a reactive site for post-synthetic modification, allowing for the fine-tuning of the material's properties or for linking it to other molecules or surfaces.
Precursor Chemistry for Complex Chemical Structures
Synthetic Utility in the Construction of Diverse Heterocyclic Systems
Heterocycles containing an exocyclic amino group are powerful precursors for the synthesis of more complex, fused heterocyclic systems. The amino group acts as a nucleophilic handle that can participate in cyclization reactions with various bielectrophilic reagents. A well-documented example is the use of 5-aminopyrazoles as versatile synthons for a wide array of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The reactivity of 5-aminopyrazoles is characterized by its multiple nucleophilic sites, which can be selectively targeted to construct different fused ring systems. beilstein-journals.org Similarly, 3-aminoquinazolinone derivatives have been used as precursors to synthesize novel fused heterocyclic compounds through condensation and subsequent cyclization reactions. nih.gov
By analogy, this compound is an ideal precursor for constructing novel fused heterocycles containing a piperazine ring. The N-amino group can react with various carbonyl compounds (e.g., β-ketoesters, α,β-unsaturated ketones) or other electrophiles to initiate a sequence of reactions leading to the formation of a new ring fused to the piperazine core. This strategy opens a pathway to a diverse range of complex molecules that are not easily accessible through other synthetic routes. The development of such methods is crucial for expanding the chemical space available for drug discovery and material science, as the piperazine ring is a key pharmacophore in many bioactive compounds. mdpi.comencyclopedia.pub
Analog Development and Structure-Activity Relationship Studies (Non-Clinical Focus)
The versatile structure of the piperazine scaffold is a common feature in many biologically active compounds. researchgate.net Generally, SAR studies on piperazine-containing molecules involve modifications at several key positions:
Substitution on the Piperazine Nitrogens: The two nitrogen atoms in the piperazine ring are frequently sites for substitution to explore their impact on activity. mdpi.com
Substitution on the Piperazine Ring Carbons: The introduction of substituents on the carbon atoms of the piperazine ring can influence the molecule's conformation and interaction with biological targets. tandfonline.com
Modification of Existing Substituents: In the case of this compound, this would involve altering the methyl groups or the exocyclic amine.
While general principles of piperazine SAR exist, the absence of specific data for this compound prevents the construction of detailed data tables and an in-depth analysis of its specific structure-activity relationships. The development of such studies would be a novel area of research.
V. Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dimethylpiperazin 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assignment of 2,4-Dimethylpiperazin-1-amine.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (representing the number of protons), and multiplicity (due to spin-spin coupling with neighboring protons). For this compound, distinct signals are expected for the N-H protons of the primary amine, the methine proton at C2, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the two methyl groups (C2-CH₃ and N4-CH₃).
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A unique signal is expected for each carbon atom in a distinct chemical environment. For this compound, this would include the two methyl carbons, the four carbons of the piperazine ring, with C2 and C6, and C3 and C5 being potentially non-equivalent depending on the ring conformation and substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups and piperazine derivatives.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| -NH₂ | 1.5 - 2.5 (broad singlet) | - | Chemical shift and appearance are solvent and concentration-dependent. |
| C2-H | 2.7 - 3.2 (multiplet) | 50 - 60 | Methine proton adjacent to nitrogen. |
| Ring CH₂ | 2.2 - 3.0 (multiplets) | 45 - 55 | Complex overlapping signals from C3, C5, and C6 protons. |
| N4-CH₃ | 2.2 - 2.4 (singlet) | 40 - 50 | Singlet due to no adjacent protons. |
| C2-CH₃ | 1.0 - 1.2 (doublet) | 15 - 25 | Doublet due to coupling with the C2-H proton. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C2-H proton and its attached C2-CH₃ group, as well as with the adjacent C3 methylene protons. It would also map out the connectivity between all the protons on the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~1.1 ppm would show a cross-peak to the carbon signal at ~20 ppm, confirming their identity as the C2-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems. For example, the protons of the N4-CH₃ group would show a correlation to the C3 and C5 ring carbons, confirming the position of this methyl group on the N4 nitrogen. Similarly, the NH₂ protons could show correlations to the C2 and C6 carbons.
The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. Additionally, restricted rotation can occur around the N-N bond. These dynamic processes can be studied using temperature-dependent NMR, also known as dynamic NMR (DNMR). nih.gov
At low temperatures, the ring inversion may be slow on the NMR timescale, leading to separate signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to an averaged signal at higher temperatures. nih.govunibas.it The activation energy barrier (ΔG‡) for this conformational change can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals. rsc.org Similar studies on N-substituted piperazines have revealed energy barriers for ring inversion to be in the range of 55-60 kJ mol⁻¹. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, key vibrational modes would include:
N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. nih.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group typically appears as a strong band between 1590 and 1650 cm⁻¹.
C-N Stretching: These vibrations for aliphatic amines occur in the 1000-1250 cm⁻¹ range.
Ring Vibrations: The piperazine ring itself will have characteristic "breathing" and deformation modes.
IR spectroscopy is generally more sensitive to polar bonds (like N-H), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. nih.gov Therefore, a combined analysis provides a more complete vibrational profile of the molecule.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |
| C-H Aliphatic Stretch | 2850 - 3000 | Strong | Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Strong | Weak |
| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium | Medium |
| CH₃ Bend (Asymmetric & Symmetric) | 1370 - 1470 | Medium | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Strong | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental formula. For this compound (C₆H₁₅N₃), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value.
Electron Impact (EI) mass spectrometry would also provide a characteristic fragmentation pattern, which serves as a molecular fingerprint. The fragmentation of piperazine derivatives is typically initiated by the ionization of a nitrogen atom, followed by α-cleavage (cleavage of the bond adjacent to the nitrogen). mdpi.com
Predicted fragmentation pathways for this compound would include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of an amino radical (•NH₂) via cleavage of the N-N bond.
Cleavage of the piperazine ring, leading to various smaller charged fragments. The base peak in many simple piperazines is often related to a stable, nitrogen-containing fragment resulting from ring opening. massbank.jp
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₆H₁₅N₃, Mol. Wt.: 129.20)
| m/z Value | Possible Fragment Ion | Formation Pathway |
| 129 | [C₆H₁₅N₃]⁺• | Molecular Ion (M⁺•) |
| 114 | [C₅H₁₂N₃]⁺ | Loss of •CH₃ |
| 113 | [C₆H₁₃N₂]⁺ | Loss of •NH₂ |
| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |
| 70 | [C₄H₈N]⁺ | Ring fragmentation |
| 58 | [C₃H₈N]⁺ | α-cleavage and rearrangement |
| 44 | [C₂H₆N]⁺ | α-cleavage |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of every atom in the molecule. mdpi.com
The analysis would yield:
Connectivity and Constitution: Confirming the bonding arrangement of all atoms.
Conformation: Revealing the exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the crystal lattice. For piperazines, the chair conformation is most common. nih.gov
Stereochemistry: Determining the relative orientation of the substituents. The methyl group at C2 and the amino group at N1 can be in either axial or equatorial positions relative to the ring.
Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles, which can offer insights into bond strain and electronic effects.
Intermolecular Interactions: Showing how the molecules pack in the crystal lattice and identifying intermolecular forces like hydrogen bonding (e.g., between the -NH₂ group of one molecule and a nitrogen atom of another). researchgate.net
This technique would provide the ultimate proof of the compound's structure, complementing the data obtained from spectroscopic methods in solution.
Chiroptical Spectroscopy for Stereochemical Characterization
Chiroptical spectroscopy encompasses a group of techniques that are exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules. For a compound such as this compound, which possesses multiple stereocenters, these methods are invaluable for the unambiguous determination of its absolute configuration and for distinguishing between its various stereoisomers. The primary techniques in chiroptical spectroscopy include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).
The fundamental principle behind chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides information about the spatial arrangement of atoms and chromophores within the molecule.
Optical Rotatory Dispersion (ORD)
ORD measures the variation of the angle of optical rotation of a chiral substance with the wavelength of plane-polarized light. pageplace.dekud.ac.in An ORD spectrum is a plot of specific rotation versus wavelength. For this compound, each enantiomer would produce an ORD curve that is a mirror image of the other. The shape of the curve, particularly in the vicinity of an absorption band of a chromophore, can provide crucial stereochemical information. This phenomenon, known as the Cotton effect, can be used to assign the absolute configuration of the stereocenters. kud.ac.inbhu.ac.in
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govmgcub.ac.in An ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) or molar ellipticity [θ] against wavelength. For the stereoisomers of this compound, the ECD spectra are expected to be mirror images for enantiomeric pairs. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule. nih.govacs.org
In the case of this compound, the relevant chromophores would be the N-N and C-N bonds of the piperazine ring and the amino group. The spatial disposition of the methyl groups and the amino group relative to the piperazine ring would significantly influence the ECD spectrum. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the ECD spectra of different stereoisomers, and by comparing the calculated spectra with the experimental one, the absolute configuration can be confidently assigned. acs.orgnih.gov
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions in a molecule. wikipedia.orgnih.gov VCD is a powerful tool for determining the absolute configuration of chiral molecules, even those lacking a conventional UV-Vis chromophore. nih.govjlu.edu.cn The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry, as it is sensitive to the vibrational modes of the entire molecule. wikipedia.org
For this compound, VCD could be used to probe the stereochemistry at the chiral centers by analyzing the signs and intensities of the VCD bands associated with the C-H, N-H, and C-N stretching and bending vibrations. By comparing the experimental VCD spectrum with the spectra predicted by ab initio calculations for each possible stereoisomer, a definitive assignment of the absolute configuration can be achieved. wikipedia.orgnih.gov
Hypothetical Chiroptical Data for Stereoisomers of this compound
In the absence of direct experimental data for this compound, the following table provides a hypothetical illustration of the expected chiroptical data for two of its potential enantiomers. This data is intended for illustrative purposes to demonstrate the principles of chiroptical spectroscopy.
| Stereoisomer | Technique | Wavelength (nm) | Observed Value |
|---|---|---|---|
| (2R,4R)-2,4-Dimethylpiperazin-1-amine | ORD | 589 (D-line) | Positive Specific Rotation |
| (2S,4S)-2,4-Dimethylpiperazin-1-amine | ORD | 589 (D-line) | Negative Specific Rotation |
| (2R,4R)-2,4-Dimethylpiperazin-1-amine | ECD | ~220 | Positive Cotton Effect (Δε > 0) |
| (2S,4S)-2,4-Dimethylpiperazin-1-amine | ECD | ~220 | Negative Cotton Effect (Δε < 0) |
| (2R,4R)-2,4-Dimethylpiperazin-1-amine | VCD | ~2900 (C-H stretch) | Positive Bisignate Signal |
| (2S,4S)-2,4-Dimethylpiperazin-1-amine | VCD | ~2900 (C-H stretch) | Negative Bisignate Signal |
Vi. Computational Chemistry and Theoretical Studies of 2,4 Dimethylpiperazin 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding the intrinsic properties that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules like 2,4-Dimethylpiperazin-1-amine. By employing functionals such as B3LYP in combination with basis sets like 6-311G(d,p), researchers can perform geometry optimization to find the lowest energy conformation of the molecule. researchgate.netarxiv.orgnih.gov
These studies yield precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would predict the geometry of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the orientation of the equatorial and axial substituents. nih.gov The results of such calculations provide a detailed structural map essential for understanding steric and electronic effects within the molecule.
| Parameter | Atom Pair/Trio | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C-N (ring) | ~1.46 Å |
| Bond Length | N-N (amino) | ~1.45 Å |
| Bond Length | C-C (ring) | ~1.53 Å |
| Bond Angle | C-N-C (ring) | ~110.5° |
| Bond Angle | H-N-H (amino) | ~107.0° |
| Dihedral Angle | C-N-C-C (ring) | ~55.0° |
Note: The data in this table are representative values derived from typical DFT calculations on similar piperazine derivatives and serve as an illustrative example.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemrxiv.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the exocyclic amino group, which possesses a lone pair of electrons. The LUMO would likely be distributed across the anti-bonding orbitals of the molecule's framework. DFT calculations, such as those performed on the analogous compound 1-Amino-4-methylpiperazine, can precisely map the distribution and energy levels of these orbitals. nih.gov This analysis helps predict sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | 0.95 |
| HOMO-LUMO Gap (ΔE) | 6.80 |
Note: The data presented are illustrative values based on calculations for structurally similar aminopiperazines, such as 1-Amino-4-methylpiperazine. nih.gov
Computational methods are highly effective for predicting the basicity of amines by calculating their proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. uiuc.eduscm.com For this compound, there are three potential sites for protonation: the two nitrogen atoms within the piperazine ring (N1 and N4) and the exocyclic amino nitrogen.
DFT calculations can determine the energy of the neutral molecule and each of its possible protonated forms. acs.org The most stable protonated species corresponds to the site with the highest proton affinity. It is generally expected that the exocyclic amino group would exhibit significant basicity. However, the basicity of the ring nitrogens is influenced by the steric and electronic effects of the adjacent methyl groups. Computational studies on similar diamines have shown that intramolecular hydrogen bonding can play a role in stabilizing the protonated form. acs.org By comparing the calculated proton affinities, the relative basicity of the different nitrogen centers can be established, providing a clear picture of its acid-base chemistry.
| Protonation Site | Predicted Proton Affinity (kJ/mol) | Relative Stability |
|---|---|---|
| N-amino (exocyclic) | ~950 | Most Favorable |
| N4 (ring, with methyl) | ~935 | Intermediate |
| N1 (ring, with amino) | ~920 | Least Favorable |
Note: These values are estimations based on general principles and computational studies of related aliphatic amines and diamines, illustrating the expected trend.
Conformational Analysis and Energy Landscape Mapping
The piperazine ring is not planar and, similar to cyclohexane, can exist in various conformations, primarily the chair and boat forms. The substituents on the ring dictate the relative stability of these conformers. For this compound, the two methyl groups and the amino group can occupy either axial or equatorial positions.
Computational conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them. cwu.edu Studies on substituted piperazines show that the chair conformation is generally the most stable. nih.govnih.gov For this compound, the most stable conformer would likely have the bulky methyl and amino groups in equatorial positions to minimize steric hindrance. Computational methods can quantify the energy differences between various chair and boat conformers, providing a detailed understanding of the molecule's dynamic behavior in solution. rsc.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. monash.edu By mapping the reaction pathway from reactants to products, it is possible to identify intermediate structures and, most importantly, transition states.
A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point on that path. britannica.comwikipedia.org Identifying and characterizing the transition state is key to understanding a reaction's kinetics, as its energy relative to the reactants determines the activation energy. libretexts.org
For a reaction involving this compound, such as an N-alkylation or acylation, computational chemists would model the approach of the reactants and calculate the potential energy at each step. Advanced algorithms can locate the exact geometry of the transition state, which is a saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this structure; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ox.ac.uk This type of analysis provides invaluable, atom-level detail about how bonds are formed and broken, which is often difficult to observe experimentally. aip.org
Spectroscopic Property Predictions and Validation
Computational methods, particularly density functional theory (DFT) and ab initio calculations, are widely used to predict the spectroscopic properties of molecules. These predictions are essential for interpreting experimental spectra and for the structural elucidation of new compounds.
For this compound, theoretical predictions of its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions would be of significant interest. These predicted spectra could then be compared with experimental data for validation. This comparison is a critical step in confirming the accuracy of the computational model and the assigned molecular structure. Unfortunately, there are no available research articles that present either the predicted or experimentally validated spectroscopic data for this compound.
In the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables as requested. The scientific community has yet to publish computational or theoretical investigations focused on this particular compound.
Vii. Derivatization Strategies and Analog Development of 2,4 Dimethylpiperazin 1 Amine
Systematic Derivatization for Analytical Method Development
For quantitative and qualitative analysis, particularly in complex matrices, derivatization is often essential. The native 2,4-Dimethylpiperazin-1-amine molecule lacks a strong chromophore or fluorophore, making its detection at low concentrations by common chromatographic detectors like UV-Vis or fluorescence challenging. sielc.com Chemical tagging addresses this by covalently attaching a molecular group that imparts desirable analytical properties. mdpi.com
The primary amino group (-NH2) at the N-1 position is the most reactive site for derivatization under mild conditions. A variety of reagents have been developed for tagging primary and secondary amines, which can be readily applied to this compound. nih.govsigmaaldrich.com
Common derivatizing agents include:
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. The reaction is typically carried out in an alkaline buffer (e.g., sodium bicarbonate) at a slightly elevated temperature. The resulting dansylated derivative of this compound exhibits strong fluorescence, enabling highly sensitive detection. researchgate.netresearchgate.net
4-Chloro-7-nitrobenzofuran (NBD-Cl): NBD-Cl is another popular reagent that reacts with primary and secondary amines to produce stable, UV-active, and fluorescent derivatives. researchgate.netjocpr.comnih.gov The reaction proceeds under basic conditions, and the resulting NBD-amine adduct can be detected at high sensitivity. nih.gov
o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts specifically and rapidly with primary amines to form fluorescent isoindole derivatives. This method is highly selective for the N-1 primary amine of the target compound, leaving the secondary and tertiary ring nitrogens untouched. nih.gov
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Fmoc-Cl reacts with primary and secondary amines to yield derivatives with strong UV absorbance and fluorescence. It is a versatile reagent used in a variety of chromatographic applications. nih.gov
| Reagent | Target Amine(s) | Typical Reaction Conditions | Detection Method |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Alkaline buffer (pH 9-10), 40-60°C | Fluorescence (Ex: ~340 nm, Em: ~520 nm), UV |
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Primary, Secondary | Borate buffer (pH 8-9.5), 60-70°C | Fluorescence (Ex: ~470 nm, Em: ~530 nm), UV-Vis (~470 nm) |
| o-Phthalaldehyde (OPA) with Thiol | Primary | Aqueous buffer (pH 9-11), Room Temperature | Fluorescence (Ex: ~340 nm, Em: ~450 nm) |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary, Secondary | Borate buffer (pH 8-9), Room Temperature | Fluorescence (Ex: ~265 nm, Em: ~315 nm), UV (~265 nm) |
The primary goal of amine tagging is to enhance detectability. By introducing a chromophoric or fluorophoric group, the limit of detection (LOD) and limit of quantification (LOQ) can be significantly improved in High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD). nih.gov For instance, dansylation can lower detection limits to the picomole or femtomole range.
Derivatization also plays a crucial role in improving chromatographic separation. Aliphatic amines like this compound are highly polar and may exhibit poor retention and peak shape on standard reversed-phase columns (e.g., C18). sielc.com The attachment of a large, non-polar tagging agent (like the dansyl or Fmoc group) increases the hydrophobicity of the analyte. This leads to better retention, improved resolution from other sample components, and more symmetrical peak shapes in reversed-phase HPLC. sigmaaldrich.com
For Gas Chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. Reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can be used to cap the polar N-H groups, reducing intermolecular hydrogen bonding and allowing the compound to be analyzed by GC-MS. nih.gov
Scaffold Modification for Exploration of Chemical Space
Modifying the this compound scaffold is a key strategy in medicinal chemistry to develop new analogs with potentially improved biological activities. researchgate.net The presence of three distinct nitrogen atoms allows for a wide range of synthetic transformations.
The different nitrogen atoms on the this compound scaffold exhibit distinct reactivity towards alkylating and acylating agents. nih.gov
N-1 Primary Amine: This nitrogen is the most nucleophilic and least sterically hindered, making it the primary site for mono-alkylation and mono-acylation under controlled conditions. Reductive amination with aldehydes or ketones is a common method for selective N-alkylation. researchgate.net Acylation can be readily achieved using acyl chlorides or acid anhydrides.
N-4 Tertiary Amine: This nitrogen is generally unreactive towards acylation and standard alkylation but can undergo quaternization with reactive alkyl halides to form quaternary ammonium (B1175870) salts.
Piperazine (B1678402) Ring Nitrogen (Secondary): The secondary amine within the piperazine ring can also be alkylated or acylated, though it is generally less reactive than the exocyclic primary amine due to greater steric hindrance. Orthogonal protecting group strategies may be required to achieve selective modification at this site.
| Reaction Type | Reagent Example | Primary Reactive Site | Resulting Functional Group |
|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-1 Primary Amine | N-Benzylamine |
| Acylation | Acetyl Chloride, Et₃N | N-1 Primary Amine | N-Acetamide |
| Sulfonylation | Tosyl Chloride, Pyridine (B92270) | N-1 Primary Amine | N-Tosylated Sulfonamide |
| Alkylation | Ethyl Iodide | N-1 Primary Amine, Ring Secondary Amine | Ethylamino Group |
While modifications at the nitrogen centers are common, introducing substituents onto the carbon backbone of the piperazine ring is more challenging but offers a path to novel analogs. encyclopedia.pub Traditional methods often require multi-step syntheses starting from different precursors. However, modern synthetic methods have enabled the direct C-H functionalization of the piperazine ring. mdpi.com
Strategies such as photoredox catalysis can be used to generate an α-amino radical adjacent to a ring nitrogen, which can then be coupled with various partners, such as aryl groups. encyclopedia.pubmdpi.com For example, an N-Boc protected piperazine derivative can undergo C-H arylation in the presence of an iridium photocatalyst, allowing for the introduction of an aryl group at a carbon atom on the ring. mdpi.com While not specifically demonstrated on this compound, these advanced methods provide a powerful toolkit for creating structural diversity by directly modifying the piperazine core.
Strategies for Chiral Analog Synthesis
The 2,4-dimethylpiperazine core exists as cis and trans diastereomers, both of which are chiral. The synthesis of enantiomerically pure analogs is often critical for pharmacological studies. Several strategies can be employed to achieve this.
Chiral Resolution: A racemic mixture of a 2,4-dimethylpiperazine derivative can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The diastereomers, having different physical properties, can then be separated by crystallization. researchgate.net
Synthesis from Chiral Precursors: A highly effective strategy is to build the piperazine ring from readily available chiral starting materials. For instance, chiral α-amino acids can serve as precursors. researchgate.net A synthetic route could involve starting with a chiral 1,2-diamine, which is then used in a cyclization reaction to form the piperazine ring, preserving the stereochemistry. rsc.org
Asymmetric Synthesis: This approach involves creating the chiral centers during the synthesis using a chiral catalyst or auxiliary. One advanced method is the asymmetric hydrogenation of a pyrazine (B50134) precursor. For example, a substituted pyrazin-2-ol can be hydrogenated using a chiral palladium catalyst to produce a chiral piperazin-2-one (B30754) with high enantioselectivity. rsc.org This piperazinone intermediate can then be reduced and further functionalized to yield the desired chiral 2,4-dimethylpiperazine analog.
These strategies provide robust pathways for accessing specific stereoisomers of this compound analogs, enabling detailed investigation of structure-activity relationships.
Viii. Degradation Pathways and Chemical Stability of 2,4 Dimethylpiperazin 1 Amine
Chemical Degradation Mechanisms under Various Conditions
The degradation of amines, particularly in industrial settings like post-combustion CO2 capture, is a complex process involving multiple chemical reactions. These reactions can lead to the loss of the active compound, the formation of corrosive byproducts, and a decrease in process efficiency.
Oxidative degradation occurs in the presence of oxygen and is often catalyzed by metal ions. For piperazine-based compounds, the piperazine (B1678402) ring and its substituents are susceptible to attack by radicals, leading to a variety of degradation products.
The general mechanism for the oxidative degradation of amines often involves the formation of radical species through the reaction of the amine with oxygen, a process that can be accelerated by the presence of transition metals like iron and copper. These radicals can then undergo a series of reactions, including hydrogen abstraction, to form imines, which can be further hydrolyzed to aldehydes and smaller amines.
Table 1: Potential Oxidative Degradation Products of Substituted Piperazines
| Precursor Compound | Potential Degradation Products |
| Piperazine | Ethylenediamine, N-formylpiperazine, Ammonia |
| 1-Methylpiperazine (B117243) | Formaldehyde (B43269), Piperazine, Other smaller amines |
| 2-Methylpiperazine (B152721) | Acetaldehyde, Piperazine, Other smaller amines |
This table is illustrative and based on general principles of amine degradation and findings for related compounds.
Thermal degradation occurs at elevated temperatures and can be exacerbated by the presence of other chemical species like carbon dioxide. For piperazine and its derivatives, thermal degradation often proceeds through nucleophilic substitution reactions.
Studies on piperazine (PZ) and its methylated analogs, 1-methylpiperazine (1-MPZ) and 2-methylpiperazine (2-MPZ), have demonstrated that methyl substitution can increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net It was unexpectedly found that a methyl group on the nitrogen atom (as in 1-MPZ) led to a greater enhancement in the degradation rate than a methyl group on a carbon atom in the ring (as in 2-MPZ). researchgate.net This suggests that the position of the methyl groups in 2,4-Dimethylpiperazin-1-amine would significantly influence its thermal stability. The presence of two methyl groups on the piperazine ring might lead to a higher rate of thermal degradation compared to piperazine itself.
The proposed mechanisms for the thermal degradation of piperazine often involve ring-opening reactions initiated by nucleophilic attack, leading to the formation of oligomers and other degradation products. utexas.edu In the case of this compound, similar pathways are plausible, potentially initiated by the amine group or one of the ring nitrogens.
Table 2: Relative Thermal Degradation of Piperazine and its Methylated Derivatives
| Compound | Relative Degradation Rate (Compared to Piperazine) |
| Piperazine (PZ) | 1.0 |
| 1-Methylpiperazine (1-MPZ) | > 1.0 |
| 2-Methylpiperazine (2-MPZ) | > 1.0 |
This table is based on qualitative findings from the literature indicating that methyl substitution increases the thermal degradation rate of piperazine. researchgate.net
Factors Influencing Stability (e.g., pH, Presence of Other Chemical Species)
The stability of this compound is likely influenced by several factors common to other amines used in industrial processes.
pH: The pH of the solution can significantly affect the speciation of the amine and its susceptibility to degradation. At lower pH, the amine will be protonated, which may alter its reactivity in both oxidative and thermal degradation pathways.
Presence of Oxygen: As discussed, oxygen is a key driver of oxidative degradation. The concentration of dissolved oxygen will directly impact the rate of this degradation pathway.
Presence of Metal Ions: Transition metal ions, such as Fe²⁺, Cu²⁺, and Cr³⁺, are known to catalyze the oxidative degradation of amines. utexas.edu These metals can be introduced into a system through corrosion of equipment.
Temperature: Elevated temperatures are the primary driver for thermal degradation and can also accelerate the rates of oxidative reactions.
Presence of CO₂: In applications such as carbon capture, the presence of CO₂ can lead to the formation of carbamates and bicarbonates, which can influence the degradation pathways and rates. utexas.edu
Analytical Monitoring of Degradation Products
To monitor the degradation of this compound and identify its byproducts, a suite of analytical techniques would be necessary. The choice of methods would depend on the expected degradation products and the matrix in which the compound is found.
Commonly employed analytical techniques for studying amine degradation include:
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing a wide range of non-volatile and thermally labile degradation products.
Ion Chromatography (IC): Used for the quantification of ionic degradation products such as formate, acetate, and other organic acids, as well as inorganic anions.
The development of a specific analytical method for monitoring the degradation of this compound would involve the selection of appropriate chromatographic columns and detectors, as well as the synthesis or acquisition of analytical standards for the expected degradation products to enable accurate quantification.
Ix. Future Research Directions and Emerging Areas for 2,4 Dimethylpiperazin 1 Amine
Exploration of Novel Synthetic Routes
While classical methods for the synthesis of piperazine (B1678402) derivatives exist, future research should focus on developing more efficient, sustainable, and scalable routes to 2,4-Dimethylpiperazin-1-amine and its analogues. The piperazine motif is a key pharmacophore in a wide range of drugs, making the development of advanced synthetic methods a critical endeavor. nih.gov Methodologies that offer high stereoselectivity to control the cis/trans relationship of the methyl groups are of particular interest.
Key areas for exploration include:
Green Chemistry Approaches : Traditional multi-step syntheses of N-heterocycles often fall short of modern sustainability standards. nih.gov Future work should investigate greener alternatives such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of eco-friendly solvents like water or bio-derived solvents to minimize environmental impact. nih.govresearchgate.netmdpi.com These methods have the potential to dramatically reduce reaction times and chemical waste. researchgate.net
Flow Chemistry : Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better process control, and improved scalability. nih.govacs.org Adapting the synthesis of this compound to a flow process could enable safer handling of reactive intermediates and facilitate large-scale production. nih.gov This is particularly relevant for multi-step syntheses, which can be streamlined in a continuous sequence. acs.orgresearchgate.net
Advanced Catalytic Methods : The development of novel catalytic strategies for the direct C-H functionalization of piperazine rings is a burgeoning field. beilstein-journals.org Research into iridium-catalyzed cycloadditions of imines or palladium-catalyzed modular syntheses could provide highly atom-economical and stereoselective pathways to complex C-substituted piperazines like the target molecule. nih.govacs.orgacs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Analogy |
|---|---|---|---|
| Green Chemistry Routes | Reduced waste, energy efficiency, safer solvents. | Microwave-assisted cyclization, use of aqueous media. | Synthesis of N-heterocycles in water and under microwave irradiation. nih.govmdpi.com |
| Continuous Flow Synthesis | Improved safety, scalability, process control, and purity. | Development of a multi-step flow sequence from simple precursors. | Flow synthesis of various piperazine-containing active pharmaceutical ingredients. nih.govmdpi.com |
| Catalytic C-H Functionalization | High atom economy, regioselectivity, late-stage modification. | Direct introduction of methyl groups onto a pre-formed piperazine-1-amine core. | Photoredox-catalyzed α-C–H functionalization of N-aryl piperazines. beilstein-journals.org |
| Modular Catalytic Cyclization | High structural diversity, stereocontrol, mild conditions. | Palladium- or iridium-catalyzed coupling of diamine and propargyl components. | Pd-catalyzed synthesis of highly substituted piperazines from diamines. acs.org |
Development of Advanced Catalytic Systems
The unique structural features of this compound—specifically its diamine character, inherent chirality, and the presence of an N-amino moiety—make it an attractive candidate for development as both a ligand in metal-based catalysis and as an organocatalyst. Piperazine derivatives have found successful applications in catalysis and in the formation of metal-organic frameworks (MOFs). rsc.org
Future research in this domain should include:
Asymmetric Catalysis : The compound can be resolved into its enantiomers, which could then be used as chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Iridium, Palladium). These new complexes should be screened for efficacy in asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The coordination of metal ions to piperazine-based ligands is known to enhance biological and chemical activity. biointerfaceresearch.com
Organocatalysis : The amine functionalities suggest potential as a base or hydrogen-bond-donating organocatalyst. Its utility could be explored in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric protonations.
Heterogeneous Catalysis : To enhance reusability and simplify product purification, this compound could be immobilized onto solid supports. researchgate.net Future work could involve grafting the molecule onto silica (B1680970), polymers, or magnetic nanoparticles. These new heterogeneous catalysts could then be applied in both batch and continuous flow reactors, aligning with green chemistry principles. researchgate.net
| Catalyst Type | Research Objective | Potential Support Materials | Target Reactions |
|---|---|---|---|
| Chiral Metal-Ligand Complex | Develop novel catalysts for asymmetric synthesis. | N/A (Homogeneous) | Asymmetric Hydrogenation, C-C Coupling |
| Organocatalyst | Explore metal-free catalytic applications. | N/A (Homogeneous) | Aldol Reactions, Michael Additions |
| Immobilized Heterogeneous Catalyst | Create magnetically recoverable and reusable catalysts. | Iron Oxide Nanoparticles (Fe₃O₄) | One-Pot Multi-component Syntheses |
| Polymer-Supported Catalyst | Design catalysts for use in flow chemistry systems. | Polystyrene, Silica Gel | Condensation Reactions, Knoevenagel Condensation |
Integration into Hybrid Materials and Nanostructures
The incorporation of organic molecules with specific functionalities into inorganic or polymeric matrices is a powerful strategy for creating advanced hybrid materials. Piperazine functionalization has been successfully used to modify nanostructures for various applications, from drug delivery to corrosion inhibition. nih.govacs.org
Emerging areas for research involve using this compound as a functional building block:
Functionalized Nanoparticles : The N-amino group provides a reactive handle for covalently grafting the molecule onto the surface of nanostructures such as silica nanoparticles (e.g., SBA-15), carbon nanotubes (CNTs), or magnetic nanoparticles. nih.govresearchgate.netnih.gov The resulting materials could be investigated for applications in targeted drug delivery, bio-imaging, or as novel adsorbents. nih.govnih.gov
Polymer Composites : Integrating the compound as a cross-linking agent or a pendant functional group in polymers could yield materials with tailored properties. For example, its incorporation into epoxy resins or polyurethanes could enhance thermal stability, adhesion, or create materials with specific surface chemistry.
Antimicrobial Surfaces : Research has shown that functionalizing CNTs with piperazine can induce antibacterial activity. researchgate.net Hybrid materials incorporating this compound could be developed and tested as coatings or additives to create surfaces that resist biofilm formation.
Advanced Mechanistic Studies using Time-Resolved Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced spectroscopic techniques that operate on ultrafast timescales can provide invaluable snapshots of transient intermediates and transition states. nih.gov
Future mechanistic studies on this compound could focus on:
Elucidating Catalytic Cycles : If the compound proves to be an effective catalyst or ligand (as proposed in 9.2), time-resolved spectroscopy (e.g., transient absorption, time-resolved IR and Raman) could be used to directly observe the catalytic cycle. wikipedia.org This would allow for the identification of short-lived metal-substrate complexes and other reactive intermediates, providing a rational basis for catalyst optimization. nih.gov
Reaction Kinetics : Detailed kinetic analysis of its synthetic routes or degradation pathways is essential. For example, understanding the mechanism of N-nitrosamine formation is critical for many amine-based technologies, and similar studies could be applied here to assess the stability and potential byproduct formation of this compound under various conditions. nih.govresearchgate.net
Photophysical Properties : Investigating the excited-state dynamics using techniques like time-resolved fluorescence spectroscopy could reveal potential applications in photochemistry or sensing. mdpi.com The interaction of the amine groups with fluorophores can lead to phenomena like twisted intramolecular charge transfer (TICT), which can be harnessed for developing chemical sensors. mdpi.com
Computational Design of Enhanced Derivatives and Applications
In silico methods are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and reducing the need for extensive trial-and-error experimentation. Computational studies have been widely applied to piperazine derivatives for drug discovery and for modeling their thermodynamic properties. nih.govacs.orgacs.org
Future computational research should be directed toward:
Derivative Library Design : Using this compound as a core scaffold, virtual libraries of derivatives can be generated by adding various substituents. These libraries can be screened in silico for properties like drug-likeness, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and binding affinity to biological targets such as enzymes or receptors. nih.govunipa.it
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their predicted activity (e.g., catalytic efficiency or biological potency). nih.gov This allows for the identification of key molecular descriptors that govern performance.
Mechanistic Calculations : Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate reaction energy profiles for proposed synthetic routes or catalytic cycles. acs.org This can help validate mechanistic hypotheses generated from experimental studies and guide the design of more efficient catalysts or reaction conditions.
Predicting Material Properties : Molecular dynamics simulations can be used to model the interaction of this compound with surfaces or polymers, predicting the conformational behavior and interaction energies within hybrid materials. This can guide the rational design of functional materials for specific applications. nih.gov
| Computational Method | Research Goal | Predicted Properties | Potential Application Area |
|---|---|---|---|
| Molecular Docking & Dynamics | Identify potential biological targets for new drug candidates. | Binding affinity, interaction modes, protein-ligand stability. | Medicinal Chemistry, Drug Design. nih.govresearchgate.net |
| QSAR | Correlate molecular structure with functional activity. | Antiproliferative activity, catalytic turnover frequency. | Anticancer Agent Design, Catalyst Optimization. nih.govnih.gov |
| DFT Calculations | Elucidate reaction mechanisms and predict reactivity. | Transition state energies, reaction thermodynamics, spectroscopic data. | Synthetic Route Optimization, Mechanistic Chemistry. acs.org |
| ADMET Prediction | Assess the drug-likeness of designed derivatives. | Oral bioavailability, toxicity, membrane permeability. | Early-stage drug discovery screening. unipa.it |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
